N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Scientific Research Applications
Eco-friendly Synthesis
One of the notable applications of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide derivatives is in eco-friendly chemical synthesis. A water-mediated, environmentally friendly synthesis method has been developed for these compounds, highlighting their role in green chemistry. This method involves combining phthalic anhydride, anilines, and phenylenediammonium dihydrogenphosphate in water, providing excellent yields and using water as a relatively benign solvent (Reddy, Reddy, & Dubey, 2014).
Catalysis in Chemical Reactions
N-heterocyclic carbenes (NHCs), closely related to the benzimidazole group, play a critical role in catalysis. The synthesis of NHCs and their application in ruthenium-based olefin metathesis catalysts demonstrates the significance of these compounds in facilitating various chemical reactions (Bantreil & Nolan, 2011).
Antihypertensive Effects
Research on N-(biphenylylmethyl)imidazoles, which share structural similarities with this compound, has shown potential antihypertensive effects. These compounds have been found effective when administered orally, differentiating them from earlier series that required intravenous administration (Carini et al., 1991).
Pharmaceutical and Medicinal Applications
The benzimidazole and benzamide components of these compounds are extensively used in medicinal chemistry for their broad spectrum of bioactivities. Various derivatives have been synthesized and evaluated for their potential as anticancer agents, highlighting the significant role of these compounds in drug discovery and development (Malik et al., 2022).
Antibacterial Activity
Compounds containing benzimidazole and benzamide groups have also shown promising antibacterial activities. These findings suggest their potential as antimicrobials in treating various bacterial infections (Palkar et al., 2010).
Future Directions
The future directions for “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzylbenzamide” could involve further exploration of its potential applications. For instance, a Pd(II) complex with a similar structure has shown significant tumor inhibitory activity and has been suggested as a potential anticancer drug .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-benzylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c31-27(21-16-14-20(15-17-21)18-19-8-2-1-3-9-19)30-23-11-5-4-10-22(23)26-28-24-12-6-7-13-25(24)29-26/h1-17H,18H2,(H,28,29)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWHJTZEJUKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.